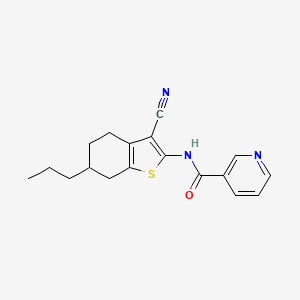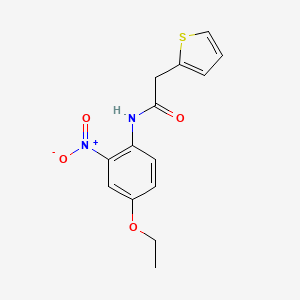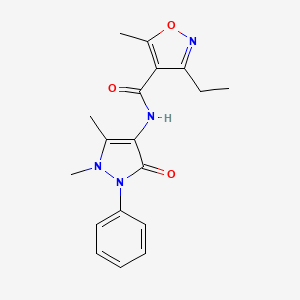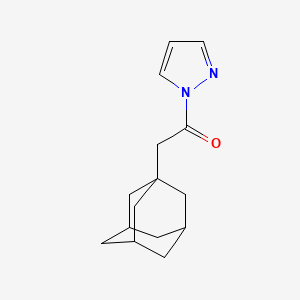
N-(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide
Overview
Description
N-(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide, also known as XAV939, is a small molecule inhibitor that has been widely used in scientific research for its ability to target the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in the development and maintenance of various tissues and organs, and dysregulation of this pathway has been implicated in the pathogenesis of many diseases, including cancer, osteoporosis, and Alzheimer's disease.
Mechanism of Action
N-(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide inhibits the activity of tankyrase, a poly(ADP-ribose) polymerase that regulates the stability of Axin, a negative regulator of the Wnt/β-catenin pathway. Tankyrase catalyzes the poly(ADP-ribosyl)ation of Axin, leading to its degradation. N-(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide binds to the catalytic domain of tankyrase, inhibiting its activity and leading to the stabilization of Axin. This results in the inhibition of β-catenin-mediated transcription and downstream effects.
Biochemical and Physiological Effects:
N-(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including colorectal cancer, breast cancer, and hepatocellular carcinoma. It has also been shown to induce apoptosis and cell cycle arrest in these cell lines. In addition, N-(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide has been shown to inhibit osteoclast differentiation and bone resorption, suggesting a potential therapeutic application in osteoporosis. N-(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide has also been shown to inhibit the formation of amyloid-β plaques in a mouse model of Alzheimer's disease, suggesting a potential therapeutic application in this disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide is its specificity for tankyrase, making it a useful tool for studying the Wnt/β-catenin pathway. However, one limitation of N-(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide is its relatively low potency, requiring high concentrations for effective inhibition. In addition, N-(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide has poor solubility in aqueous solutions, requiring the use of organic solvents for in vitro studies.
Future Directions
There are several future directions for the study of N-(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide. One potential direction is the development of more potent and selective tankyrase inhibitors. Another potential direction is the investigation of the therapeutic potential of N-(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide in various diseases, including cancer, osteoporosis, and Alzheimer's disease. In addition, the role of the Wnt/β-catenin pathway in various biological processes, including stem cell differentiation and tissue regeneration, warrants further investigation using N-(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide as a tool.
Scientific Research Applications
N-(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide has been widely used in scientific research to study the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in various biological processes, including cell proliferation, differentiation, and survival. Dysregulation of this pathway has been implicated in the pathogenesis of many diseases, including cancer, osteoporosis, and Alzheimer's disease. N-(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide has been shown to inhibit the activity of tankyrase, a key regulator of the Wnt/β-catenin pathway, leading to the stabilization of Axin, a negative regulator of the pathway. This results in the inhibition of β-catenin-mediated transcription and downstream effects.
properties
IUPAC Name |
N-(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-2-4-12-6-7-14-15(10-19)18(23-16(14)9-12)21-17(22)13-5-3-8-20-11-13/h3,5,8,11-12H,2,4,6-7,9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDNCOJDPCRQCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-phenyl-2-(phenylthio)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4180248.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4180251.png)


![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B4180261.png)
![2,2-dichloro-1-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4180262.png)
![N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4180268.png)


![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4180285.png)
![N-[4-(aminosulfonyl)benzyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4180292.png)
![N-(5-methyl-4-phenyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-2-furamide](/img/structure/B4180303.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4180317.png)